Decansäure-d19

Übersicht

Beschreibung

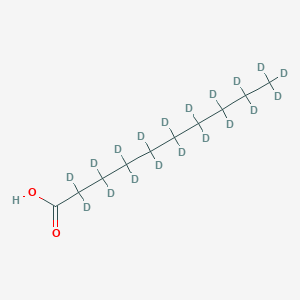

- Decansäure-d19 (auch bekannt als Caprinsäure-d19 oder Decylsäure-d19) ist die deuteriummarkierte Form von Decansäure.

- Decansäure ist eine Komponente von mittelkettigen Triglyceriden, die die Blut-Hirn-Schranke durchdringen kann.

- Sie wirkt als nicht-kompetitiver Inhibitor von AMPA-Rezeptoren, die an der neuronalen Signalübertragung beteiligt sind.

- Bemerkenswerterweise zeigt Decansäure krampflösende Wirkungen .

Herstellungsmethoden

- Die Syntheseroute zu this compound beinhaltet eine Deuteriumsubstitution während ihrer Synthese.

- Industrielle Produktionsmethoden können variieren, umfassen aber typischerweise chemische Derivatisierung oder enzymatische Prozesse.

Wissenschaftliche Forschungsanwendungen

Neurological Research

Decanoic-d19 acid has garnered attention for its potential neuroprotective properties. It acts as a non-competitive antagonist at AMPA receptors, which are critical in glutamate signaling pathways associated with excitatory neurotransmission. This inhibition can reduce glutamate-induced currents, making it a candidate for treating neurological disorders such as epilepsy.

Case Study: Anticonvulsant Properties

Research indicates that decanoic acid can inhibit epileptiform activity in rat hippocampal slices. Studies have shown that at concentrations of 1 mM, it effectively reduces seizure-like activity induced by pentylenetetrazole . This suggests that decanoic-d19 could be beneficial in developing new anticonvulsant therapies.

Metabolic Studies

The metabolic effects of decanoic-d19 acid are also significant. Its incorporation into dietary studies has revealed associations with cardiovascular health, particularly concerning coronary artery disease (CAD).

Case Study: Dietary Implications

A study analyzing data from the National Health and Nutrition Examination Survey (NHANES) found that increased dietary intake of decanoic acid is negatively associated with CAD prevalence. Specifically, each gram increase in dietary decanoic acid was linked to a 21% reduction in CAD odds . This highlights its potential role in cardiovascular health and disease prevention.

Pharmaceutical Applications

Decanoic-d19 acid serves as an important compound in pharmaceutical research and development. Its properties as a stable isotope make it valuable for drug metabolism studies and pharmacokinetic profiling.

Applications in Drug Development

- Tracer Studies : Deuterated compounds like decanoic-d19 are often used as tracers in drug development to study metabolic pathways and drug interactions.

- Pharmacokinetics : The unique isotopic signature allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of drugs more accurately than non-labeled counterparts .

Analytical Chemistry

The use of decanoic-d19 acid extends into analytical chemistry, particularly in mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) applications.

Analytical Techniques

Decanoic-d19 is utilized in various analytical methods for quantifying fatty acids in biological samples. Its distinct mass allows for precise identification and quantification alongside other fatty acids .

| Application Area | Description |

|---|---|

| Neurological Research | Anticonvulsant properties; AMPA receptor inhibition |

| Metabolic Studies | Association with reduced CAD prevalence; dietary implications |

| Pharmaceutical R&D | Tracer studies; pharmacokinetic profiling |

| Analytical Chemistry | Quantification of fatty acids using MS/GC-MS techniques |

Wirkmechanismus

Target of Action

Decanoic-d19 acid, also known as capric acid-d19, is a deuterated saturated fatty acid . The primary targets of Decanoic-d19 acid are AMPA receptors . These receptors are involved in fast synaptic transmission in the central nervous system .

Mode of Action

Decanoic-d19 acid acts as a non-competitive antagonist at AMPA receptors . It selectively reduces glutamate-induced currents in Xenopus oocytes expressing GluA2 and GluA3 subunit-containing AMPA receptors . This interaction with its targets results in the inhibition of epileptiform activity .

Biochemical Pathways

The action of Decanoic-d19 acid affects the glutamatergic synaptic transmission pathway . By inhibiting AMPA receptors, it reduces the currents induced by glutamate, a key neurotransmitter in this pathway . The downstream effects of this action include the suppression of epileptiform activity .

Pharmacokinetics

It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of Decanoic-d19 acid’s action include the reduction of glutamate-induced currents and the inhibition of epileptiform activity . These effects contribute to its antiseizure properties .

Action Environment

The action, efficacy, and stability of Decanoic-d19 acid can be influenced by various environmental factors. For instance, its solid form and its melting point of 30-32 °C suggest that it may be sensitive to temperature changes.

Biochemische Analyse

Biochemical Properties

Decanoic-d19 acid interacts with AMPA receptors, specifically reducing glutamate-induced currents in cells expressing GluA2 and GluA3 subunit-containing AMPA receptors . This interaction is non-competitive, meaning that Decanoic-d19 acid does not compete with the natural ligand (glutamate) for the receptor but binds to a different site to exert its effects .

Cellular Effects

Decanoic-d19 acid has been shown to have antiseizure effects . It can penetrate the blood-brain barrier and inhibit epileptiform activity induced by pentylenetetrazole or low magnesium in rat hippocampal slices . This suggests that Decanoic-d19 acid can influence cell function by modulating neuronal signaling pathways.

Molecular Mechanism

The molecular mechanism of Decanoic-d19 acid involves its interaction with AMPA receptors. It selectively reduces glutamate-induced currents in cells expressing GluA2 and GluA3 subunit-containing AMPA receptors . This suggests that Decanoic-d19 acid may exert its effects at the molecular level by modulating the activity of these receptors.

Temporal Effects in Laboratory Settings

It is known that Decanoic-d19 acid is stable and does not degrade easily

Dosage Effects in Animal Models

It is known that Decanoic-d19 acid can induce contractions in isolated guinea pig duodenum at a concentration of 1 mM

Vorbereitungsmethoden

- The synthetic route to Decanoic Acid-d19 involves deuterium substitution during its synthesis.

- Industrial production methods may vary, but typically involve chemical derivatization or enzymatic processes.

Analyse Chemischer Reaktionen

- Decansäure-d19 kann verschiedene Reaktionen eingehen, einschließlich Oxidation, Reduktion und Substitution.

- Häufige Reagenzien umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Säure-/Basekatalysatoren.

- Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab.

Vergleich Mit ähnlichen Verbindungen

- Decansäure-d19 zeichnet sich durch seine Deuteriummarkierung aus, die Quantifizierungsstudien unterstützt.

- Ähnliche Verbindungen umfassen andere Fettsäuren (z. B. Laurinsäure, Myristinsäure) und mittelkettige Triglyceride.

Biologische Aktivität

Decanoic-d19 acid, a deuterated form of decanoic acid, is a medium-chain fatty acid that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Decanoic-d19 Acid

- Chemical Structure : Decanoic-d19 acid (CAS Number: 88170-22-3) is characterized by the presence of deuterium, a stable isotope of hydrogen, which replaces some hydrogen atoms in the molecule. This modification aids in various scientific analyses, particularly in lipidomics and metabolic research.

- Molecular Formula :

- Molecular Weight : 191.38 g/mol

- Physical Properties :

- Melting Point : 30-32 °C

- Boiling Point : 268-270 °C

- Density : 0.991 g/mL at 25 °C

Decanoic-d19 acid exhibits several mechanisms of action that contribute to its biological activities:

-

Antimicrobial Activity :

- Research indicates that derivatives of decanoic acid can enhance the antibacterial activity of antimicrobial peptides. For instance, PMAP-23RI-Dec, modified with decanoic acid, demonstrated significant antibacterial effects against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, inhibiting biofilm formation and altering bacterial membrane permeability .

- Neuroprotective Effects :

- Anti-Tumor Properties :

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Peptide Enhancement

A study published in 2021 explored the modification of PMAP-23RI with decanoic acid, resulting in enhanced antibacterial activity. The modified peptide showed high stability and reduced hemolytic activity while effectively inhibiting biofilm formation at low concentrations . This suggests potential clinical applications for treating infections resistant to conventional antibiotics.

Case Study: Anti-Tumor Effects in HCC

In vitro and in vivo studies demonstrated that decanoic acid significantly inhibited tumor growth and metastasis in HCC models. The compound induced apoptosis by modulating key apoptotic pathways, including the downregulation of Bcl-2 family proteins . These findings highlight its therapeutic potential in cancer treatment.

Applications in Research and Medicine

Decanoic-d19 acid is utilized across various fields:

- Lipid Metabolism Studies : Its isotopic labeling allows researchers to trace metabolic pathways involving fatty acids.

- Drug Development : The compound serves as an internal standard for quantifying decanoic acid in analytical methods and is explored for its effects on lipid-related processes .

- Neurological Research : Its neuroprotective properties make it a candidate for further studies on epilepsy and neurodegenerative diseases.

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVNFZFCNZKVNT-KIJKOTCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583929 | |

| Record name | (~2~H_19_)Decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88170-22-3 | |

| Record name | (~2~H_19_)Decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88170-22-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.